3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol
Overview
Description
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene ring, a phenyl group, and an imidazole ring, which are all connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol typically involves multi-step organic reactions. One common method is the condensation reaction between naphthaldehyde, benzil, and ammonium acetate in the presence of acetic acid. This reaction forms the imidazole ring, which is then further reacted with phenol to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Scientific Research Applications
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol can be compared with other imidazole derivatives, such as:
4-(4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound has similar structural features but lacks the naphthalene ring, which may affect its electronic properties and biological activities.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of aromatic rings and the imidazole moiety, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O/c28-20-13-6-12-19(16-20)25-26-23(18-9-2-1-3-10-18)24(27-25)22-15-7-11-17-8-4-5-14-21(17)22/h1-16,28H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIAVTZZHJLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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